molecular formula C12H20ClN5 B12229232 2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12229232
M. Wt: 269.77 g/mol
InChI Key: XWQCKVNQUGUJOZ-UHFFFAOYSA-N
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Description

2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylpyrazole: Similar in structure but lacks the additional ethyl and methyl groups.

    2-methyl-5-ethylpyrazole: Another pyrazole derivative with different substitution patterns.

Uniqueness

2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

2-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-11(6-7-14-16)9-13-12-8-10(3)15-17(12)5-2;/h6-8,13H,4-5,9H2,1-3H3;1H

InChI Key

XWQCKVNQUGUJOZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC(=NN2CC)C.Cl

Origin of Product

United States

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